molecular formula C9H16O2 B12099794 2,2-Diethylpent-4-enoic acid CAS No. 67020-02-4

2,2-Diethylpent-4-enoic acid

Cat. No.: B12099794
CAS No.: 67020-02-4
M. Wt: 156.22 g/mol
InChI Key: ANDKLBOQBQMTJG-UHFFFAOYSA-N
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Description

2,2-Diethylpent-4-enoic acid is an organic compound with the molecular formula C9H16O2. It is a derivative of pentenoic acid, characterized by the presence of two ethyl groups attached to the second carbon atom of the pentenoic acid chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diethylpent-4-enoic acid can be achieved through several methods. One common approach involves the alkylation of pentenoic acid with ethyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic processes using transition metal catalysts. These methods often employ palladium or nickel catalysts to facilitate the alkylation reaction, ensuring higher yields and selectivity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2,2-Diethylpent-4-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the double bond can be targeted by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of diethyl ketone or carboxylic acids.

    Reduction: Formation of diethyl alcohol derivatives.

    Substitution: Formation of substituted pentenoic acid derivatives.

Scientific Research Applications

2,2-Diethylpent-4-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Diethylpent-4-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved may include enzymatic catalysis, where the compound undergoes transformation to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylpent-4-enoic acid: Similar structure but with methyl groups instead of ethyl groups.

    2,2-Diethylbut-4-enoic acid: Similar structure but with a shorter carbon chain.

    2,2-Diethylhex-4-enoic acid: Similar structure but with a longer carbon chain.

Uniqueness

2,2-Diethylpent-4-enoic acid is unique due to its specific ethyl substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic applications and research studies.

Properties

IUPAC Name

2,2-diethylpent-4-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-4-7-9(5-2,6-3)8(10)11/h4H,1,5-7H2,2-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANDKLBOQBQMTJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CC=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10797691
Record name 2,2-Diethylpent-4-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10797691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67020-02-4
Record name 2,2-Diethylpent-4-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10797691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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